2-Thia-6-azaspiro[3.3]heptane 2-oxide
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Overview
Description
2lambda4-thia-6-azaspiro[3.3]heptan-2-one is a compound of significant interest in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one typically involves the use of advanced synthetic techniques. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines, which results in the formation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes . This three-step procedure is efficient, with yields up to 90% and high diastereoselectivity (dr values up to 98:2) .
Industrial Production Methods
Industrial production methods for 2lambda4-thia-6-azaspiro[3.3]heptan-2-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2lambda4-thia-6-azaspiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2lambda4-thia-6-azaspiro[3.3]heptan-2-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2lambda4-thia-6-azaspiro[3.3]heptan-2-one include:
1-azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and has been used in drug design.
2-oxa-1-azaspiro[3.2.0]heptane: This compound has been synthesized and used in DNA-encoded libraries.
Uniqueness
The uniqueness of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one lies in its structural features, which include a spirocyclic framework with both sulfur and nitrogen atoms. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H9NOS |
---|---|
Molecular Weight |
131.20 g/mol |
IUPAC Name |
2λ4-thia-6-azaspiro[3.3]heptane 2-oxide |
InChI |
InChI=1S/C5H9NOS/c7-8-3-5(4-8)1-6-2-5/h6H,1-4H2 |
InChI Key |
YSYFHRIMYHBTIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CS(=O)C2 |
Origin of Product |
United States |
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